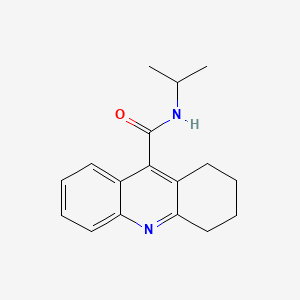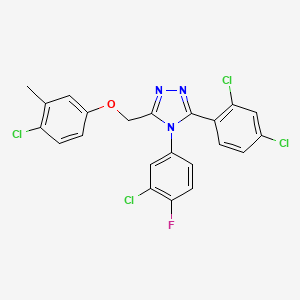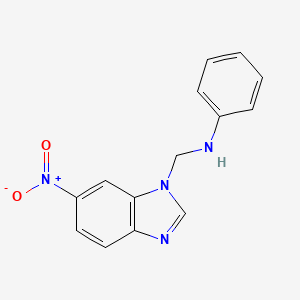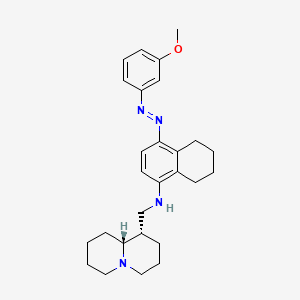
2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- is a complex organic compound that belongs to the class of quinolizines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form the azo compound.
Reduction and Cyclization: Subsequent reduction and cyclization steps are used to form the quinolizine ring system.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing chromatography and crystallization for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the azo group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group may yield corresponding amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolizine Derivatives: Other compounds with a quinolizine core structure.
Azo Compounds: Compounds containing the azo functional group.
Methanamine Derivatives: Compounds with a methanamine group.
Uniqueness
The uniqueness of 2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- lies in its specific combination of functional groups and its potential biological activities.
Propriétés
Numéro CAS |
150359-17-4 |
|---|---|
Formule moléculaire |
C27H36N4O |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-methoxyphenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C27H36N4O/c1-32-22-10-6-9-21(18-22)29-30-26-15-14-25(23-11-2-3-12-24(23)26)28-19-20-8-7-17-31-16-5-4-13-27(20)31/h6,9-10,14-15,18,20,27-28H,2-5,7-8,11-13,16-17,19H2,1H3/t20-,27+/m0/s1 |
Clé InChI |
UPYWFVPREKXCNH-CCLHPLFOSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)N=NC2=C3CCCCC3=C(C=C2)NC[C@@H]4CCCN5[C@@H]4CCCC5 |
SMILES canonique |
COC1=CC=CC(=C1)N=NC2=C3CCCCC3=C(C=C2)NCC4CCCN5C4CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


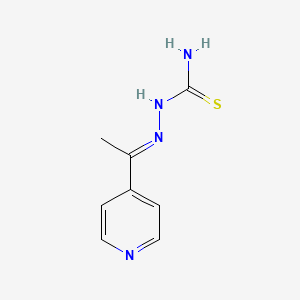

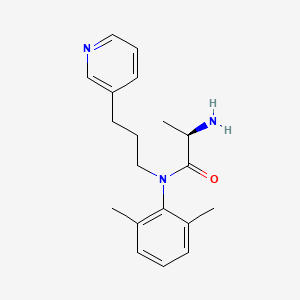


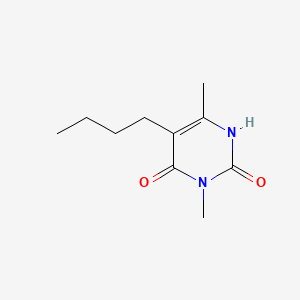


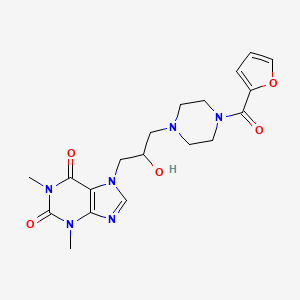

![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
